molecular formula C23H26N4O3 B2939634 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone CAS No. 1251673-06-9

1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone

Cat. No.: B2939634
CAS No.: 1251673-06-9
M. Wt: 406.486
InChI Key: XMHKXLGVKCVRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Novel 1,2,4-triazole derivatives, including compounds with 1,3,4-oxadiazole groups, have demonstrated antimicrobial activities against various microorganisms. These synthesized compounds were found to possess good to moderate activities, indicating the potential for developing new antimicrobial agents based on structural modifications of these cores (Bektaş et al., 2007).

Anticancer and Antiproliferative Activities

  • Research on 1,3,4-oxadiazole N-Mannich bases has shown that these compounds exhibit significant antimicrobial and anti-proliferative activities against various cancer cell lines. The study highlights the potential of these derivatives in the development of new cancer therapies (Al-Wahaibi et al., 2021).

Pharmacological Potential

  • The synthesis and evaluation of σ1 receptor antagonists incorporating the piperazine structure for pain management reveal the pharmacological significance of these compounds. The research indicates these derivatives show promising solubility and permeability, important characteristics for drug development (Díaz et al., 2020).

Antioxidant Activity

  • Studies on 1,3,4-oxadiazole piperazine derivatives have explored their antioxidant activities, demonstrating the potential for these compounds to act as effective radical scavengers. This research opens avenues for their use in conditions associated with oxidative stress (Mallesha et al., 2014).

Properties

IUPAC Name

1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-16-4-5-17(2)20(14-16)26-10-12-27(13-11-26)22(28)15-21-24-25-23(30-21)18-6-8-19(29-3)9-7-18/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHKXLGVKCVRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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